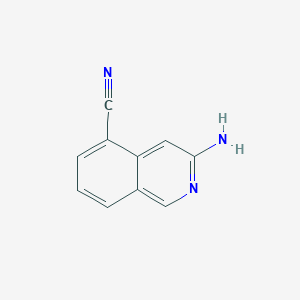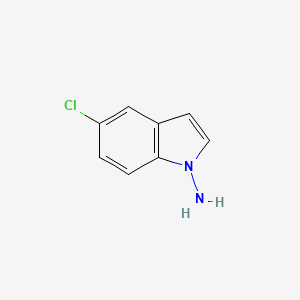
3-(4-Chlorophenyl)-3-fluoro-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-3-fluoro-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light. This property makes diazirines valuable tools in photochemistry and photobiology, particularly in the study of molecular interactions and photoaffinity labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine typically involves the reaction of 4-chlorophenylhydrazine with a fluorinating agent under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-3-fluoro-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with reagents such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Photolysis: Ultraviolet light (typically 254 nm) is used to induce the formation of carbenes.
Substitution Reactions: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
Photolysis: The primary product is a carbene, which can further react with nearby molecules to form various adducts.
Substitution Reactions: The major products are substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction: These reactions can lead to the formation of hydroxylated or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-3-fluoro-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and the mapping of active sites in enzymes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying target proteins.
Industry: Utilized in the development of advanced materials and coatings that require precise molecular interactions.
Wirkmechanismus
The primary mechanism of action of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, such as C-H, N-H, and O-H bonds, leading to the formation of covalent adducts. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-3H-diazirine
- 3-(4-chlorophenyl)-3-methyl-3H-diazirine
- 3-(4-chlorophenyl)-3-ethyl-3H-diazirine
Uniqueness
3-(4-chlorophenyl)-3-fluoro-3H-diazirine is unique due to the presence of the fluorine atom, which enhances its reactivity and stability compared to other diazirine derivatives. The fluorine atom also influences the electronic properties of the compound, making it particularly useful in applications that require precise control over molecular interactions.
Eigenschaften
CAS-Nummer |
95911-67-4 |
|---|---|
Molekularformel |
C7H4ClFN2 |
Molekulargewicht |
170.57 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-fluorodiazirine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H |
InChI-Schlüssel |
KBCYOVGJPRIWME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2(N=N2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


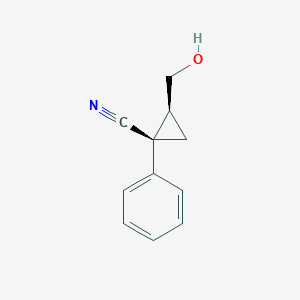
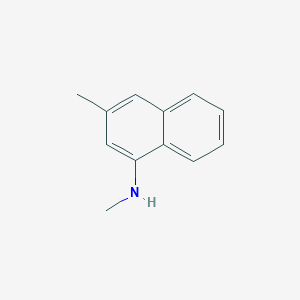
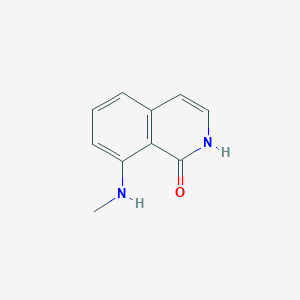
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)
![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
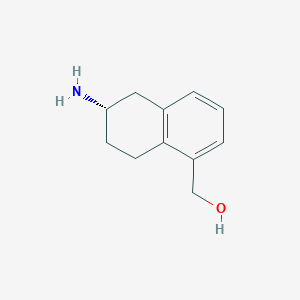
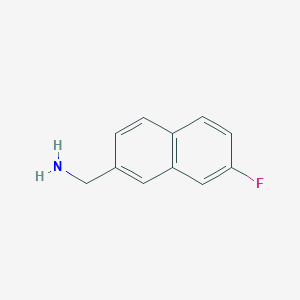
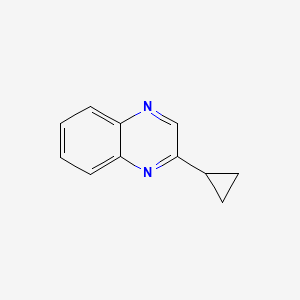
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
